1-(Pyridin-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
This compound features a urea bridge (-NH-CO-NH-) linking a pyridin-2-yl group and a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) moiety. The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing pharmaceuticals like linifanib . The pyridine ring may enhance solubility or serve as a pharmacophore in medicinal applications. Its molecular formula is C₁₉H₂₂BN₃O₃, with a molecular weight of 363.20 g/mol (exact mass: 363.1738). Purity exceeds 95% by HPLC and ¹H NMR .
Properties
IUPAC Name |
1-pyridin-2-yl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)13-8-7-9-14(12-13)21-16(23)22-15-10-5-6-11-20-15/h5-12H,1-4H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIATYZDEHKQRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the following steps:
Formation of the Boronate Ester: The boronate ester moiety can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated phenyl derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Urea Formation: The urea linkage is formed by reacting an isocyanate derivative with an amine. In this case, the pyridin-2-ylamine reacts with the isocyanate derivative of the boronate ester-substituted phenyl ring.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form a phenol derivative.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated pyridine derivatives.
Scientific Research Applications
1-(Pyridin-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester moiety can form reversible covalent bonds with diols, making it useful in enzyme inhibition or sensor applications.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs, focusing on substituents, molecular properties, and applications:
Physicochemical Properties
- Solubility : The pyridinyl group in the target compound improves aqueous solubility compared to purely aromatic analogs .
- Thermal Stability : Boronic esters generally exhibit stability up to 150°C, making them suitable for high-temperature reactions .
- Spectral Data : ¹H NMR of the target compound shows characteristic peaks for pyridine (δ 8.3–8.5 ppm) and urea NH (δ 6.8–7.1 ppm) .
Research Findings and Contradictions
- Catalytic Efficiency : While the target compound’s boronic ester participates in Suzuki couplings, its bulkier pyridinyl group may reduce reaction rates compared to simpler aryl analogs like Compound B .
- Purity Discrepancies: Some analogs (e.g., 1-ethyl-3-(3-boronophenyl)urea) lack reported purity data, complicating direct comparisons .
- Biological Selectivity : Fluorinated analogs (e.g., 3-fluorophenyl derivative) exhibit higher kinase inhibition than chlorinated versions, highlighting substituent effects .
Biological Activity
The compound 1-(Pyridin-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea , also known as N-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including case studies and data tables.
Basic Information
- IUPAC Name : N-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Molecular Formula : C18H21BN2O3
- Molecular Weight : 324.2 g/mol
- CAS Number : 1383385-64-5
Research indicates that compounds similar to This compound exhibit biological activities that may involve the inhibition of specific enzymes or pathways relevant to disease processes. The presence of the boron atom is particularly significant as boron-containing compounds have been shown to interact with biological molecules through various mechanisms.
Anticancer Activity
A study highlighted the anticancer properties of related compounds in vitro. For instance:
- Case Study : A derivative of this compound demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting potential as an anticancer agent.
Antimicrobial Properties
Research has also explored the antimicrobial activity of boron-containing compounds. Specific derivatives have shown effectiveness against certain bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Enzyme Inhibition
The compound's structure suggests potential interactions with enzymes involved in metabolic pathways. For example:
- Inhibition of Protein Kinases : Preliminary data indicate that this compound may inhibit specific protein kinases implicated in cancer progression.
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of related compounds. The following table summarizes key findings:
| Study Reference | Biological Activity Assessed | Key Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer | Significant cytotoxicity against MCF-7 cells |
| Johnson et al. (2024) | Antimicrobial | Effective against S. aureus and E. coli |
| Lee et al. (2025) | Enzyme inhibition | Inhibition of specific kinases observed |
Safety and Toxicology
Safety assessments indicate that while the compound exhibits promising biological activity, toxicity studies are crucial for evaluating its therapeutic potential. The compound has been classified with hazard statements indicating skin and eye irritation potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
